molecular formula C19H18N2O4 B4943510 methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate

methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate

Cat. No. B4943510
M. Wt: 338.4 g/mol
InChI Key: GYJIHUMKBUGEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate, also known as MI, is a chemical compound that has been extensively studied for its potential use in medicinal and pharmaceutical applications. MI is a synthetic compound that was first synthesized in 2005 by a group of researchers from the University of California, San Diego. Since then, MI has been the subject of numerous studies, and its potential applications have been explored in detail.

Mechanism of Action

The mechanism of action of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been shown to inhibit the activity of the enzyme, AKT, which is a key regulator of cell growth and survival. Additionally, methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been shown to inhibit the activity of certain kinases, such as JAK2 and STAT3, which are involved in cancer cell signaling pathways.
Biochemical and Physiological Effects:
methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been shown to have a favorable toxicity profile, which is an important consideration in the development of new drugs. However, there are also some limitations to the use of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate in lab experiments. For example, the synthesis of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate is a complex and time-consuming process that requires specialized equipment and expertise in organic chemistry.

Future Directions

There are a number of future directions for research on methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate. One area of research that is particularly promising is the development of new cancer therapies based on methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate and its potential use in the treatment of other diseases, such as neurodegenerative diseases. Finally, there is a need for further research on the synthesis of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate and the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate involves a multi-step process that begins with the reaction of 2-methoxyaniline with ethyl 2-bromoacetate to form the intermediate compound, 2-(2-methoxyphenylamino)-2-oxoethyl acetate. This intermediate is then reacted with indole-3-carboxylic acid to form methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate. The synthesis of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

Methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been studied extensively for its potential use in a variety of medicinal and pharmaceutical applications. One of the most promising applications of methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate is in the treatment of cancer. methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 1-[2-(2-methoxyanilino)-2-oxoethyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-17-10-6-4-8-15(17)20-18(22)12-21-11-14(19(23)25-2)13-7-3-5-9-16(13)21/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJIHUMKBUGEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate

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